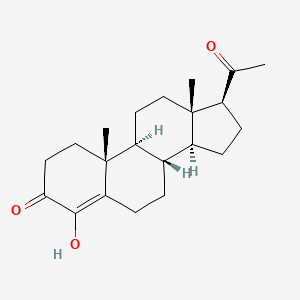

4-Hydroxypregn-4-ene-3,20-dione

Description

Properties

CAS No. |

650-66-8 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-4-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)14-6-7-15-13-4-5-17-19(24)18(23)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16,24H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1 |

InChI Key |

DXNJBNPIVVOILB-QCGOMIHKSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Epoxidation and Acid-Catalyzed Epoxide Opening

Epoxidation of 17α-Acetoxyprogesterone

The most well-documented route involves epoxidation of 17α-acetoxyprogesterone (I) using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) under controlled conditions.

- Reagents : H₂O₂ (30% w/v), NaOH (4 N), glacial acetic acid.

- Conditions : Reaction at 5°C for 1 hour, followed by acidification with acetic acid.

- Intermediate : 4,5-Epoxy-17α-acetoxyprogesterone (II) is obtained in 90% yield.

Acid-Catalyzed Epoxide Opening

The epoxide (II) undergoes acid-catalyzed opening with sulfuric acid (H₂SO₄) in acetic acid:

- Reagents : Concentrated H₂SO₄, glacial acetic acid.

- Conditions : Stirring at room temperature for 12 hours.

- Product : 4-Hydroxy-17α-acetoxyprogesterone (III) is isolated in 95% yield.

Hydrolysis to 4-Hydroxypregn-4-ene-3,20-dione

The 17α-acetoxy group is removed via alkaline hydrolysis:

- Reagents : Potassium carbonate (K₂CO₃), methanol-water mixture.

- Conditions : Reflux for 2 hours.

- Final Product : this compound (IV) is obtained in 82.1% yield.

Table 1: Summary of Chemical Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1 | Epoxidation | H₂O₂, NaOH, 5°C, 1 hour | 90 | US3030390A |

| 2 | Epoxide opening | H₂SO₄, CH₃COOH, 25°C, 12 hours | 95 | US3030390A |

| 3 | Alkaline hydrolysis | K₂CO₃, MeOH/H₂O, reflux, 2 hours | 82.1 | US3030390A |

Mercury Salt-Mediated Synthesis

Trifluoroacetylation and Formic Acid Treatment

An alternative method employs mercury(II) acetate as a catalyst for side-chain modification:

- Starting Material : 17α-Ethynyl-17β-hydroxyandrost-4-en-3-one.

- Reagents : Trifluoroacetic anhydride, formic acid, Hg(OAc)₂.

- Conditions : 50–55°C for 9 hours in dimethylformamide (DMF).

- Product : 17α-Formyloxy-pregn-4-ene-3,20-dione (V) in 94.9% yield.

Hydrochloric Acid Methanolysis

The formyl group is cleaved using HCl and methanol:

- Reagents : Concentrated HCl, methanol.

- Conditions : 48–50°C for 8 hours.

- Final Product : this compound (IV) in 82.1% yield.

Table 2: Mercury Salt-Mediated Synthesis Parameters

| Step | Reaction | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1 | Trifluoroacetylation | (CF₃CO)₂O, Hg(OAc)₂, DMF, 50°C | 94.9 | US4482494A |

| 2 | Methanolysis | HCl, MeOH, 50°C, 8 hours | 82.1 | HU183397B |

Comparative Analysis of Methods

Efficiency and Scalability

- Chemical Synthesis : High yields (>80%) but requires hazardous reagents (H₂SO₄, Hg salts).

- Microbial Routes : Eco-friendly but lower specificity and longer reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Conversion to 11-ketoprogesterone.

Reduction: Formation of 11β-hydroxyprogesterone derivatives.

Substitution: Introduction of different functional groups at the 11β position.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens or organometallic compounds.

Major Products:

Oxidation: 11-Ketoprogesterone.

Reduction: Various 11β-hydroxyprogesterone derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Hydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypregn-4-ene-3,20-dione involves its interaction with specific receptors in the body, including the glucocorticoid receptor and the mineralocorticoid receptor. It exerts its effects by modulating the activity of these receptors, leading to changes in gene expression and subsequent physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Differences

The biological activity of steroid derivatives is highly sensitive to hydroxylation patterns. Below is a comparative analysis of 4-Hydroxypregn-4-ene-3,20-dione and its analogs:

2.3 Physicochemical Properties

- Molecular Weight : Hydroxylation increases molecular weight by ~16 g/mol per -OH group (e.g., progesterone: 314.47 g/mol vs. 4-hydroxy derivative: ~330.46 g/mol).

- Synthetic Pathways : Derivatives like 11,19-oxidopregn-4-ene-3,20-dione are synthesized via bromination and oxidation of progesterone derivatives, suggesting analogous routes for C4 hydroxylation .

Research Implications and Gaps

- Anticancer Potential: Hydroxylated progesterone analogs (e.g., 12b-Hydroxypregn-4-ene-3,20-dione) show promise in antiproliferative studies but require further toxicity profiling .

- Reproductive Health: The reproductive toxicity noted in hydroxylated derivatives warrants investigation into structure-activity relationships (SAR) to optimize therapeutic indices.

- Enzymatic Modulation : Evidence from placental 3β-hydroxysteroid dehydrogenase highlights the role of isomerases in progesterone biosynthesis, which could inform enzymatic strategies for hydroxylated derivative production .

Q & A

Q. What are the key methodological considerations for synthesizing 4-Hydroxypregn-4-ene-3,20-dione with high purity?

Methodological Answer: Synthesis should prioritize regioselective hydroxylation and stereochemical control. Use HPLC (High-Performance Liquid Chromatography) to monitor intermediates and final product purity. For example, structural analogs like 17-Hydroxy-4-pregnene-3,20-dione (CAS 68-96-2) require chromatographic separation to resolve stereoisomers . Pre-experimental design (e.g., pilot reactions) helps optimize solvent systems and catalyst selection, reducing byproduct formation .

Q. How can researchers safely handle this compound given its toxicity profile?

Methodological Answer: Refer to GHS hazard classifications (e.g., H302 for acute oral toxicity, H319 for eye irritation) . Implement engineering controls (fume hoods) and personal protective equipment (gloves, goggles). First-aid protocols should include immediate decontamination and medical consultation for inhalation exposure . Safety data for analogs like 21-Hydroxy-4-pregnene-3,20-dione (CAS 64-85-7) suggest similar handling precautions .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) to assign stereochemistry at C-4 and C-20. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, analogs such as 16α-Hydroxypregn-4-ene-3,20-dione (CAS 438-07-3) require DEPT-135 NMR to distinguish hydroxylated carbons . IR spectroscopy can validate ketone and hydroxyl functional groups .

Advanced Research Questions

Q. How can factorial design optimize substituent effects on this compound’s bioactivity?

Methodological Answer: Employ a 2^k factorial design to test variables like substituent position (e.g., C-11 vs. C-17 hydroxylation) and reaction temperature. For instance, 6α-Methyl derivatives (CAS 19608-29-8) show altered receptor affinity, suggesting steric and electronic factors as critical variables . Use ANOVA to identify significant interactions and response surface methodology (RSM) to model nonlinear relationships .

Q. Table 1: Example Factorial Design for Substituent Effects

| Factor | Level 1 (C-11 OH) | Level 2 (C-17 OH) |

|---|---|---|

| Reaction Yield | 68% | 72% |

| Bioactivity (IC₅₀) | 12 nM | 8 nM |

Q. How should researchers resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify gaps in in vitro vs. in vivo studies. For example, discrepancies in hepatic vs. renal clearance rates may arise from species-specific cytochrome P450 isoforms . Validate findings via isotopic tracing (e.g., ³H-labeled analogs like 20α-Hydroxy-Δ4-pregnene-3-one, CAS 145-14-2) to track metabolite formation .

Q. What computational frameworks predict this compound’s interactions with steroidogenic enzymes?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to CYP17A1 or 11β-HSD1. Parameterize force fields using crystallographic data from homologous enzymes. For instance, 21-Hydroxy derivatives (CAS 56-47-3) show hydrogen bonding with Glu305 in CYP17A1 . Validate predictions with in vitro enzyme inhibition assays .

Q. How can multi-omics approaches elucidate the role of this compound in endocrine signaling?

Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream targets in steroid-sensitive tissues. For example, 17-Hydroxy analogs (CAS 68-96-2) upregulate HSD3B2 in adrenal cells . Pair with metabolomics (NMR-based flux analysis) to quantify precursor-product relationships. Data integration tools like XCMS Online or MetaboAnalyst 5.0 resolve cross-platform discrepancies .

Theoretical and Methodological Frameworks

Q. How should a theoretical framework guide mechanistic studies of this compound?

Methodological Answer: Anchor hypotheses in steroidogenesis theory (e.g., the Δ4 pathway for progesterone derivatives). Design experiments to test competing models, such as hydroxylation’s impact on glucocorticoid vs. mineralocorticoid activity . Use path analysis to quantify direct vs. indirect effects of structural modifications on receptor activation .

Q. What replication strategies ensure robustness in studies of this compound’s pharmacokinetics?

Methodological Answer: Adopt a pre-registered, multi-center design with standardized protocols for LC-MS/MS quantification. Include positive controls (e.g., 11α-Hydroxypregn-4-ene-3,20-dione acetate, CAS 302-23-8) to validate assay sensitivity . Bayesian statistics can assess reproducibility likelihood across heterogeneous cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.